Cas no 1396816-06-0 (N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide)

N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide structure
1396816-06-0 structure
Product name:N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide
CAS No:1396816-06-0
MF:C16H15F3N4O
MW:336.311713457108
CID:6329128
PubChem ID:71794917

N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide
    • N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
    • N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
    • AKOS024545658
    • F6257-2827
    • N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
    • 1396816-06-0
    • Inchi: 1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)15(24)22-13-9-14(21-10-20-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,20,21,22,24)
    • InChI Key: XZSWVFDREBINHF-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(NC1=CC(=NC=N1)N1CCCC1)=O)(F)F

Computed Properties

  • Exact Mass: 336.11979560g/mol
  • Monoisotopic Mass: 336.11979560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.1Ų

N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6257-2827-5mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
5mg
$103.5 2023-09-09
Life Chemicals
F6257-2827-3mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
3mg
$94.5 2023-09-09
Life Chemicals
F6257-2827-5μmol
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6257-2827-10mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
10mg
$118.5 2023-09-09
Life Chemicals
F6257-2827-20mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
20mg
$148.5 2023-09-09
Life Chemicals
F6257-2827-4mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
4mg
$99.0 2023-09-09
Life Chemicals
F6257-2827-15mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
15mg
$133.5 2023-09-09
Life Chemicals
F6257-2827-25mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
25mg
$163.5 2023-09-09
Life Chemicals
F6257-2827-10μmol
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6257-2827-1mg
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-3-(trifluoromethyl)benzamide
1396816-06-0
1mg
$81.0 2023-09-09

Additional information on N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide

Research Briefing on N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide (CAS: 1396816-06-0)

N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide (CAS: 1396816-06-0) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a kinase inhibitor, particularly in the context of cancer therapy and inflammatory diseases. This briefing synthesizes the latest research findings, highlighting the compound's mechanism of action, pharmacological properties, and clinical relevance.

The compound's structure features a pyrimidine core substituted with a pyrrolidin-1-yl group and a 3-(trifluoromethyl)benzamide moiety, which confers unique binding affinity and selectivity towards specific kinase targets. Recent in vitro and in vivo studies have demonstrated its potent inhibitory activity against kinases such as JAK2 and FLT3, which are implicated in hematologic malignancies and autoimmune disorders. These findings suggest that N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide could serve as a promising lead compound for the development of targeted therapies.

One of the key advancements in the study of this compound is its optimization for improved pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) analyses to modify the pyrrolidin-1-yl and trifluoromethyl groups, enhancing metabolic stability and oral bioavailability. Preclinical studies in murine models have shown favorable absorption and distribution profiles, with minimal off-target effects, underscoring its potential for translational applications.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's role in modulating immune responses. For instance, it has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting potential applications in treating chronic inflammatory conditions. These immunomodulatory effects are thought to arise from its interference with downstream signaling pathways, including STAT3 and NF-κB.

Despite these promising findings, challenges remain in the clinical development of N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide. Issues such as dose-dependent toxicity and the emergence of resistance mechanisms in kinase-targeted therapies necessitate further investigation. Ongoing research is focused on combination therapies and the identification of biomarkers to predict patient response, which could enhance its therapeutic efficacy and safety profile.

In conclusion, N-6-(pyrrolidin-1-yl)pyrimidin-4-yl-3-(trifluoromethyl)benzamide represents a versatile and pharmacologically active compound with broad potential in oncology and immunology. Continued research efforts are essential to fully elucidate its therapeutic potential and address the challenges associated with its clinical translation. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of this promising small molecule.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.